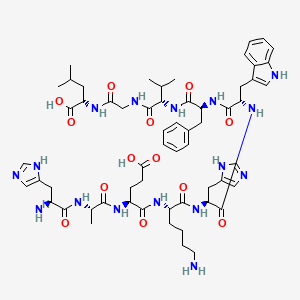
FGF acidic I (102-111) (bovine brain)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FGF acidic I (102-111) (bovine brain) is a peptide fragment derived from the acidic fibroblast growth factor (FGF). This specific fragment, consisting of amino acids 102 to 111, has been identified as a potential neurotrophic agent. The sequence of this peptide is His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FGF acidic I (102-111) (bovine brain) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The purification process is scaled up using preparative HPLC systems .
化学反应分析
Types of Reactions
FGF acidic I (102-111) (bovine brain) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学研究应用
FGF acidic I (102-111) (bovine brain) has several scientific research applications:
Neurobiology: It is used as a neurotrophic agent to study neuronal growth and survival.
Regenerative Medicine: Investigated for its potential in promoting tissue regeneration and repair.
Pharmacology: Used in drug development studies targeting neurodegenerative diseases
作用机制
FGF acidic I (102-111) (bovine brain) exerts its effects by binding to specific receptors on the surface of neurons. This binding activates intracellular signaling pathways that promote neuronal survival, growth, and differentiation. The primary molecular targets include the FGF receptors (FGFRs), which trigger downstream signaling cascades such as the MAPK/ERK pathway .
相似化合物的比较
Similar Compounds
FGF basic (bFGF): Another member of the FGF family with broader mitogenic and angiogenic activities.
NGF (Nerve Growth Factor): A neurotrophic factor that primarily supports the survival and growth of sensory and sympathetic neurons.
BDNF (Brain-Derived Neurotrophic Factor): Involved in the survival and differentiation of neurons in the central and peripheral nervous systems
Uniqueness
FGF acidic I (102-111) (bovine brain) is unique due to its specific sequence and targeted neurotrophic activity. Unlike other FGFs, this fragment is particularly effective in promoting neuronal survival and growth without the broader mitogenic effects seen with other FGFs .
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDFVINRKKHDU-FWNVVKSISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














